5-Oxo-4-phenylproline

CAS No.: 92288-57-8

Cat. No.: VC3095141

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92288-57-8 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 5-oxo-4-phenylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) |

| Standard InChI Key | KVMQQNKPELYZRH-UHFFFAOYSA-N |

| SMILES | C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 |

| Canonical SMILES | C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Identification

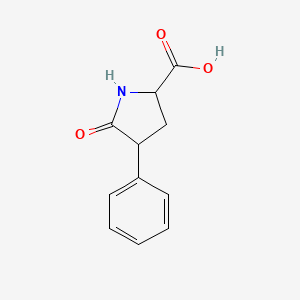

5-Oxo-4-phenylproline belongs to the oxoproline family, which are cyclic derivatives of amino acids featuring a pyrrolidine ring system. The compound is characterized by three key structural components: a carboxylic acid group at position 2, a phenyl group at position 4, and an oxo (keto) group at position 5 of the pyrrolidine ring .

The compound is also known by its systematic name, 5-oxo-4-phenylpyrrolidine-2-carboxylic acid, and has been registered in chemical databases with the CAS Registry Number 92288-57-8 . Its molecular structure can be represented using various chemical notations as shown in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 5-oxo-4-phenylpyrrolidine-2-carboxylic acid |

| InChI | InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) |

| SMILES | C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 |

| Creation Date in PubChem | 2014-10-20 |

| Last Modification Date | 2025-03-01 |

Physical and Chemical Properties

General Properties

The physical and chemical properties of 5-Oxo-4-phenylproline are influenced by its functional groups and molecular structure. While specific experimental data is limited in the available literature, several properties can be inferred based on its structure:

| Property | Predicted Characteristic | Basis |

|---|---|---|

| Physical State | Crystalline solid at room temperature | Typical for amino acid derivatives with similar molecular weight |

| Solubility | Moderately soluble in polar solvents (water, alcohols); more soluble in basic aqueous solutions | Presence of carboxylic acid and amide groups |

| Acid-Base Behavior | Amphoteric properties | Contains both acidic (carboxylic acid) and basic (amide nitrogen) groups |

| Optical Activity | Potentially optically active | Contains stereogenic centers at C-2 and C-4 positions |

| Melting Point | Likely above 200°C (with possible decomposition) | Consistent with related amino acid derivatives |

Reactivity Profile

The reactivity of 5-Oxo-4-phenylproline is primarily determined by its functional groups:

Synthesis Methods

Cyclization Reactions

For structurally related compounds such as 5-Oxo-3-phenylproline, cyclization reactions are commonly employed. These typically involve the cyclization of appropriately substituted open-chain precursors under specific conditions. This approach might be adapted for the synthesis of 5-Oxo-4-phenylproline by using precursors that would place the phenyl group at the 4-position.

Modification of Proline Derivatives

Another potential approach could involve:

-

Starting with a suitable proline derivative

-

Introduction of the phenyl group at position 4 through selective functionalization

-

Oxidation to introduce the oxo group at position 5

-

Appropriate protection/deprotection strategies for the carboxylic acid and amine functionalities

Synthetic Challenges

The synthesis of specifically substituted proline derivatives like 5-Oxo-4-phenylproline presents several challenges:

| Challenge | Description | Potential Mitigation |

|---|---|---|

| Regioselectivity | Ensuring substitution at the desired positions | Use of directing groups and selective reagents |

| Stereoselectivity | Controlling the stereochemistry at C-2 and C-4 | Stereoselective reagents or chiral catalysts |

| Functional Group Compatibility | Managing potentially interfering reactive groups | Strategic protection/deprotection sequences |

| Purification | Isolating the target compound | Chromatographic techniques, recrystallization |

Structural Analogues and Comparative Analysis

Related Oxoproline Derivatives

Several structurally related compounds appear in the chemical literature, including:

Structure-Property Relationships

The position and nature of substituents on the pyrrolidine ring significantly influence the properties of these compounds:

These structural variations can significantly impact the biological activities and potential applications of these compounds.

Analytical Characterization

Spectroscopic Properties

The identification and characterization of 5-Oxo-4-phenylproline would typically involve several spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characteristic NMR signals would likely include:

-

¹H NMR: Signals for the phenyl group (multiplets in the aromatic region), methine protons at C-2 and C-4, and methylene protons at C-3

-

¹³C NMR: Signals for carbonyl carbons (carboxylic acid and ketone), aromatic carbons, and aliphatic carbons of the pyrrolidine ring

Mass Spectrometry

Expected features would include:

-

Molecular ion peak corresponding to m/z 205

-

Fragmentation patterns involving loss of CO₂, and cleavages of the pyrrolidine ring

Infrared Spectroscopy

Characteristic absorption bands would likely include:

-

Carboxylic acid O-H stretch and C=O stretch

-

Amide N-H stretch and C=O stretch

-

Aromatic C-H and C=C stretches

Chromatographic Analysis

Chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) would be valuable for the purification and analysis of 5-Oxo-4-phenylproline, likely using:

-

Reversed-phase columns

-

UV detection (due to the presence of the phenyl group and carbonyl moieties)

-

Possibly coupled with mass spectrometry for more definitive identification

Structure-Activity Relationships and Molecular Interactions

The biological activities of 5-Oxo-4-phenylproline and related compounds are likely influenced by several structural features:

Key Structural Determinants

| Structural Feature | Potential Impact on Activity |

|---|---|

| Phenyl group position | Influences binding orientation in receptor pockets; affects hydrophobic interactions |

| Oxo group | Serves as hydrogen bond acceptor; affects molecular recognition |

| Carboxylic acid | Provides opportunities for ionic interactions; influences solubility and binding |

| Stereochemistry | Determines three-dimensional arrangement and recognition by biological targets |

Molecular Recognition Factors

The potential interactions of 5-Oxo-4-phenylproline with biological targets might involve:

-

Hydrogen bonding through the amide NH, oxo group, and carboxylic acid

-

Hydrophobic interactions via the phenyl ring

-

Ionic or dipole interactions through the carboxylic acid group

-

Conformational complementarity with binding pockets of receptors or enzymes

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing efficient, stereoselective methods for the synthesis of 5-Oxo-4-phenylproline and its derivatives, potentially exploring:

-

Catalytic asymmetric approaches

-

Biocatalytic methods

-

Flow chemistry techniques for scale-up

Biological Activity Screening

Comprehensive screening of 5-Oxo-4-phenylproline against various biological targets would be valuable to identify potential applications:

-

Receptor binding assays

-

Enzyme inhibition studies

-

Cell-based functional assays

-

In vivo models of relevant diseases

Structure-Activity Relationship Studies

The development and testing of structural analogues would help establish structure-activity relationships and potentially lead to compounds with enhanced properties:

-

Variation of the phenyl substituents

-

Modification of the oxo group

-

Introduction of additional functionality

Computational Studies

Computational approaches could provide insights into:

-

Conformational preferences

-

Binding modes with potential biological targets

-

Physical and chemical properties

-

Design of improved analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume